4-Bromo-2-(2-methylimidazol-1-yl)thiazole
Overview
Description
4-Bromo-2-(2-methylimidazol-1-yl)thiazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structureThe molecular formula of this compound is C7H6BrN3S, and it has a molecular weight of 244.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methylimidazol-1-yl)thiazole typically involves the reaction of 2-methylimidazole with 4-bromothiazole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methylimidazol-1-yl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles and imidazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazoles and reduced imidazole derivatives.
Scientific Research Applications
4-Bromo-2-(2-methylimidazol-1-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methylimidazol-1-yl)thiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it can modulate signaling pathways by interacting with specific receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylimidazol-1-yl)thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-2-(2-methylimidazol-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-Iodo-2-(2-methylimidazol-1-yl)thiazole:
Uniqueness
4-Bromo-2-(2-methylimidazol-1-yl)thiazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry. The bromine atom also contributes to the compound’s biological activity, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
4-bromo-2-(2-methylimidazol-1-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-5-9-2-3-11(5)7-10-6(8)4-12-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPHQVIYFMWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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